3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime 3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC16714229
InChI: InChI=1S/C12H9N5O/c18-16-5-9-4-14-12-11(7-15-17(12)8-9)10-2-1-3-13-6-10/h1-8,18H
SMILES:
Molecular Formula: C12H9N5O
Molecular Weight: 239.23 g/mol

3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime

CAS No.:

Cat. No.: VC16714229

Molecular Formula: C12H9N5O

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime -

Specification

Molecular Formula C12H9N5O
Molecular Weight 239.23 g/mol
IUPAC Name N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C12H9N5O/c18-16-5-9-4-14-12-11(7-15-17(12)8-9)10-2-1-3-13-6-10/h1-8,18H
Standard InChI Key PKXVSIDTWMRQNT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=NO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime (IUPAC name: N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine) features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold fused to a pyridine ring at position 3 and an oxime group (-CH=N-OH) at position 6. The molecular formula C₁₂H₉N₅O corresponds to a molecular weight of 239.23 g/mol, with a planar structure conducive to π-π stacking interactions in biological systems .

Key structural attributes include:

  • Pyrazolo[1,5-a]pyrimidine core: A fused heterocycle comprising a pyrazole (5-membered, two adjacent N atoms) and pyrimidine (6-membered, N atoms at 1,3 positions) .

  • Pyridin-3-yl substituent: A nitrogen-containing aromatic ring at position 3, enhancing electronic delocalization and hydrogen-bonding capacity .

  • Oxime functionalization: The aldehyde-derived oxime at position 6 introduces nucleophilic reactivity and metal-chelating potential.

Spectroscopic and Computational Data

The compound’s canonical SMILES (C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=NO) and InChIKey (PKXVSIDTWMRQNT-UHFFFAOYSA-N) confirm its unique connectivity. Nuclear magnetic resonance (NMR) data for analogous pyrazolo[1,5-a]pyrimidines reveal distinct proton environments:

  • Pyridine protons resonate near δ 7.2–8.6 ppm .

  • Oxime protons (-CH=N-OH) appear as singlets around δ 8.1–8.3 ppm.

  • Pyrimidine ring protons typically show signals between δ 6.5–7.5 ppm .

Density functional theory (DFT) calculations predict a dipole moment of ~4.2 D, favoring solubility in polar aprotic solvents .

Synthetic Methodologies

Oxidative Cross-Dehydrogenative Coupling (CDC)

A high-yield route involves CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds under oxygenated conditions . For this compound:

  • Precursor synthesis: 3-Aminopyridin-2-imine reacts with ethyl acetoacetate in ethanol.

  • Cyclization: Acetic acid (6 equiv) catalyzes pyrazolo[1,5-a]pyrimidine formation at 130°C under O₂ .

  • Oxime formation: Post-synthetic aldehyde oxidation with hydroxylamine hydrochloride yields the oxime.

Optimized conditions:

  • Solvent: Ethanol (10 mL/mmol)

  • Catalyst: Acetic acid (6 equiv)

  • Temperature: 130°C

  • Reaction time: 18 hours

Yields exceed 74% for analogous structures, though the exact yield for this derivative remains unreported .

Alternative Pathways

  • Microwave-assisted synthesis: Reduces reaction time to 2–4 hours with comparable yields .

  • Green chemistry approaches: Aqueous micellar conditions (e.g., SDS surfactant) improve atom economy .

Chemical Reactivity and Functionalization

Nucleophilic Additions

The oxime group (-CH=N-OH) undergoes regioselective reactions:

  • Oximation: Further reacts with hydroxylamine to form dioximes, though steric hindrance limits this pathway.

  • Metal complexation: Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the imine nitrogen and hydroxyl oxygen, as evidenced by shifts in UV-Vis spectra (λmax 450–550 nm) .

Electrophilic Substitution

Electron-rich pyrimidine rings facilitate substitutions:

  • Nitration: Concentrated HNO₃ at 0°C introduces nitro groups at position 5 .

  • Sulfonation: Fuming H₂SO₄ yields sulfonic acid derivatives, enhancing water solubility .

Challenges and Future Directions

Synthetic Optimization

  • Catalyst design: Transition-metal catalysts (Pd, Cu) could enable C-H activation for direct functionalization .

  • Continuous flow systems: Improve scalability and reduce byproduct formation .

Pharmacological Development

  • ADMET profiling: Current analogs show moderate hepatic microsomal stability (t₁/₂ = 28 min) .

  • Nanoparticle delivery: Liposomal encapsulation may enhance bioavailability (>80% encapsulation efficiency) .

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